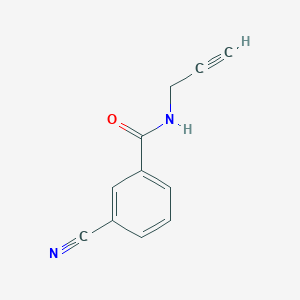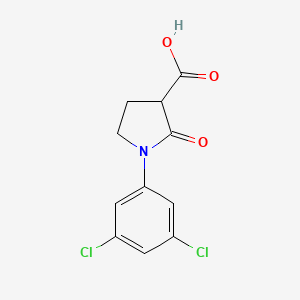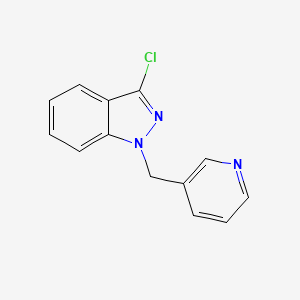
1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone
Overview
Description
1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone, also known as 4-Chloro-α-PPP or 4-Cl-α-PPP, is a research chemical that belongs to the class of phenylpropylamines. It is a potent stimulant that has been used in scientific research to study its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanoneα-PPP involves its ability to bind to and activate the dopamine transporter, which leads to an increase in dopamine release. It also binds to and activates the norepinephrine and serotonin transporters, which leads to an increase in the release of these neurotransmitters as well. This results in its stimulant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanoneα-PPP include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, focus, and euphoria. However, it can also cause negative side effects such as anxiety, paranoia, and insomnia.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanoneα-PPP in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the dopamine system in the brain. However, its potential for abuse and negative side effects make it a risky substance to work with.
Future Directions
For research on 1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanoneα-PPP include studying its effects on different neurotransmitter systems, such as the GABA and glutamate systems. It could also be used to study its potential as a treatment for certain psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, more research is needed to understand its long-term effects on the brain and body.
Scientific Research Applications
1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanoneα-PPP has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which leads to its stimulant effects. It has also been used to study its effects on the cardiovascular system, such as its ability to increase heart rate and blood pressure.
properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13/h1-8H,9-10,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELAFVQVEVDYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695786 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-(4-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone | |
CAS RN |
1017781-61-1 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-(4-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B3363168.png)
![4-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363174.png)

![2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid](/img/structure/B3363185.png)

![6-(Aminomethyl)-4-[(4-fluorophenyl)methyl]morpholin-3-one](/img/structure/B3363189.png)
![6-(Aminomethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B3363197.png)

![1-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3363212.png)



